2,2'-[Naphthalene-2,3-diylbis(oxymethylene)]bis(oxirane)
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Overview
Description
Oxirane, 2,2-[2,3-naphthalendiylbis(oxymethylene)]bis- is an organic compound with the molecular formula C₁₆H₁₆O₄ It is characterized by the presence of two oxirane (epoxide) rings attached to a naphthalene core via oxymethylene linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxirane, 2,2-[2,3-naphthalendiylbis(oxymethylene)]bis- typically involves the reaction of 2,3-dihydroxynaphthalene with epichlorohydrin. The reaction proceeds through the formation of an intermediate glycidyl ether, which subsequently undergoes cyclization to form the oxirane rings. The reaction conditions generally include the use of a base such as sodium hydroxide to facilitate the deprotonation of the hydroxyl groups and promote the nucleophilic attack on the epichlorohydrin .
Industrial Production Methods
In an industrial setting, the production of Oxirane, 2,2-[2,3-naphthalendiylbis(oxymethylene)]bis- can be scaled up by optimizing the reaction parameters, such as temperature, pressure, and reactant concentrations. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Oxirane, 2,2-[2,3-naphthalendiylbis(oxymethylene)]bis- undergoes various chemical reactions, including:
Nucleophilic Ring Opening: The oxirane rings are susceptible to nucleophilic attack, leading to ring-opening reactions. Common nucleophiles include amines, alcohols, and thiols.
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene core, resulting in the formation of quinones or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Ring Opening: Reagents such as sodium azide, primary amines, or alcohols are commonly used under mild conditions (room temperature to 50°C) to achieve ring opening.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions to oxidize the naphthalene core.
Major Products Formed
Nucleophilic Ring Opening: The major products are diols, amino alcohols, or thioethers, depending on the nucleophile used.
Oxidation: Oxidation typically yields quinones or other oxidized aromatic compounds.
Substitution: Substitution reactions result in the formation of various substituted naphthalene derivatives.
Scientific Research Applications
Oxirane, 2,2-[2,3-naphthalendiylbis(oxymethylene)]bis- has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of advanced materials, such as epoxy resins and polymer composites, due to its reactive oxirane rings.
Biological Studies: It is employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways involving epoxide intermediates.
Medicinal Chemistry: The compound’s ability to form covalent bonds with biological macromolecules makes it a potential candidate for drug development, particularly as an alkylating agent.
Mechanism of Action
The mechanism of action of Oxirane, 2,2-[2,3-naphthalendiylbis(oxymethylene)]bis- involves the reactivity of its oxirane rings. These rings can undergo nucleophilic attack, leading to the formation of covalent bonds with nucleophilic sites on biological macromolecules such as proteins and DNA. This reactivity is exploited in various applications, including drug development and materials science. The molecular targets and pathways involved depend on the specific context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Oxirane, 2,2’-[1,5-naphthalenediylbis(oxymethylene)]bis-: Similar structure but with different substitution pattern on the naphthalene ring.
Oxirane, 2,2’-[1,4-butanediylbis(oxymethylene)]bis-: Contains a butane linker instead of a naphthalene core.
Oxirane, 2,2’-[(1-methylethylidene)bis(4,1-phenyleneoxymethylene)]bis-: Features a bisphenol A core with oxirane rings.
Uniqueness
Oxirane, 2,2-[2,3-naphthalendiylbis(oxymethylene)]bis- is unique due to its naphthalene core, which imparts distinct electronic and steric properties.
Properties
CAS No. |
34898-97-0 |
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Molecular Formula |
C16H16O4 |
Molecular Weight |
272.29 g/mol |
IUPAC Name |
2-[[3-(oxiran-2-ylmethoxy)naphthalen-2-yl]oxymethyl]oxirane |
InChI |
InChI=1S/C16H16O4/c1-2-4-12-6-16(20-10-14-8-18-14)15(5-11(12)3-1)19-9-13-7-17-13/h1-6,13-14H,7-10H2 |
InChI Key |
MPYZUNNAXVBHDC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)COC2=CC3=CC=CC=C3C=C2OCC4CO4 |
Origin of Product |
United States |
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